Catechin tetramethylether
Overview
Description
Catechin Tetramethylether is a derivative of catechin, a type of natural phenol and antioxidant. Catechins are widely distributed in various foods and herbs, including tea, apples, persimmons, cacaos, grapes, and berries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechin Tetramethylether can be synthesized through the methylation of catechin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful monitoring of reaction conditions to optimize yield and purity. Advanced purification techniques such as chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Catechin Tetramethylether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to catechin or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechin and other reduced forms.
Substitution: Various substituted catechin derivatives.
Scientific Research Applications
Catechin Tetramethylether has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on catechins.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetics due to its enhanced stability and bioavailability compared to non-methylated catechins
Mechanism of Action
The mechanism of action of Catechin Tetramethylether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways
Comparison with Similar Compounds
Catechin Tetramethylether is unique due to its methylated structure, which enhances its stability and bioavailability. Similar compounds include:
Catechin: The non-methylated form with similar antioxidant properties but lower stability.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Epigallocatechin Gallate (EGCG): A major catechin in green tea with potent antioxidant and anticancer properties
This compound stands out due to its enhanced chemical stability and potential for various applications in research and industry.
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNPQODFXMCGO-IFXJQAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51079-25-5 | |
Record name | (+)-Catechin tetramethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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